2-fluoro-4-methoxy-N-phenylbenzamide
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Overview
Description
2-fluoro-4-methoxy-N-phenylbenzamide is an organic compound with the molecular formula C14H12FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the second position, a methoxy group at the fourth position, and an N-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-methoxy-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methoxybenzoic acid and aniline.
Activation: The carboxylic acid group of 2-fluoro-4-methoxybenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Amidation: The activated acyl chloride is then reacted with aniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-methoxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group of the amide can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-methoxybenzoic acid.
Reduction: Formation of 2-fluoro-4-methoxy-N-phenylbenzylamine.
Substitution: Formation of 2-amino-4-methoxy-N-phenylbenzamide.
Scientific Research Applications
2-fluoro-4-methoxy-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-methoxy-N-methyl-N-phenylbenzamide
- 2-fluoro-6-methoxy-N-phenylbenzamide
- 4-fluoro-2-methylbenzonitrile
Uniqueness
2-fluoro-4-methoxy-N-phenylbenzamide is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties or chemical reactivity, making it valuable for specific research applications.
Properties
IUPAC Name |
2-fluoro-4-methoxy-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-11-7-8-12(13(15)9-11)14(17)16-10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXCQZIRABMVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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